N-(3-chloro-2-methylphenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a chlorinated phenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of N-(3-chloro-2-methylphenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate nitriles with guanidine derivatives under basic conditions.
Introduction of the pyrrolidine group: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Formation of the piperazine ring: This step often involves the cyclization of appropriate diamines.
Attachment of the chlorinated phenyl group: This can be done through electrophilic aromatic substitution reactions.
Final coupling: The final step involves coupling the intermediate products to form the desired compound under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(3-chloro-2-methylphenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Pharmacology: Researchers investigate its interactions with various biological targets, including enzymes, receptors, and ion channels, to understand its mechanism of action and potential side effects.
Chemical Biology: It is used as a tool compound to study biological pathways and processes, helping to elucidate the roles of specific proteins and other biomolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, as well as in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets within cells. These targets may include:
Enzymes: The compound can inhibit or activate enzymes involved in critical biochemical pathways, affecting cellular functions.
Receptors: It may bind to receptors on the cell surface or within cells, modulating signal transduction pathways and altering cellular responses.
Ion Channels: The compound can influence the activity of ion channels, affecting the flow of ions across cell membranes and impacting cellular excitability and signaling.
The specific pathways involved depend on the biological context and the particular targets of the compound.
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(6-(morpholin-4-yl)pyrimidin-4-yl)piperazine-1-carboxamide: This compound has a morpholine ring instead of a pyrrolidine ring, which may affect its chemical properties and biological activity.
N-(3-chloro-2-methylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide: This compound contains a piperidine ring, which can influence its reactivity and interactions with biological targets.
N-(3-chloro-2-methylphenyl)-4-(6-(azepan-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide: The presence of an azepane ring in this compound may result in different pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O/c1-15-16(21)5-4-6-17(15)24-20(28)27-11-9-26(10-12-27)19-13-18(22-14-23-19)25-7-2-3-8-25/h4-6,13-14H,2-3,7-12H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNGODMPVAYJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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